molecular formula C20H23NO2 B5731132 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide

2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide

Cat. No.: B5731132
M. Wt: 309.4 g/mol
InChI Key: BAWVSQFSUFJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a naphthofuran core structure with an acetamide group substituted at the 1-position and dipropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthol with chloroacetone in the presence of anhydrous potassium carbonate and dry acetone to form 2-acetylnaphtho[2,1-b]furan . This intermediate can then be reacted with N,N-dipropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into dihydronaphthofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinone derivatives, while reduction can produce dihydronaphthofuran derivatives .

Scientific Research Applications

2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-11-21(12-4-2)19(22)13-16-14-23-18-10-9-15-7-5-6-8-17(15)20(16)18/h5-10,14H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWVSQFSUFJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=COC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.